rac Normetanephrine-d3 Hydrochloride
Overview
Description
rac Normetanephrine-d3 Hydrochloride, also known as (±)-Normetanephrine-D3 hydrochloride, is a deuterated compound of Normetanephrine Hydrochloride. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C9H10D3NO3·HCl and a molecular weight of 222.68 .
Preparation Methods
The synthesis of rac Normetanephrine-d3 Hydrochloride involves the incorporation of deuterium into the Normetanephrine moleculeThe reaction conditions often require the use of deuterated reagents and catalysts to ensure the incorporation of deuterium at specific positions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
rac Normetanephrine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac Normetanephrine-d3 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of Normetanephrine levels.
Biology: Employed in metabolic studies to trace the biochemical pathways of catecholamines.
Medicine: Utilized in clinical research to study the metabolism and excretion of Normetanephrine in the human body.
Industry: Applied in the development of diagnostic assays and pharmaceutical research
Mechanism of Action
rac Normetanephrine-d3 Hydrochloride exerts its effects by mimicking the behavior of Normetanephrine, an O-methylated metabolite of norepinephrine. It interacts with various molecular targets, including adrenergic receptors and enzymes involved in catecholamine metabolism. The deuterium labeling allows for precise tracking and quantification in metabolic studies .
Comparison with Similar Compounds
rac Normetanephrine-d3 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for accurate quantification in research applications. Similar compounds include:
Normetanephrine Hydrochloride: The non-deuterated form used in similar research applications.
Metanephrine Hydrochloride: Another catecholamine metabolite used in clinical and biochemical studies.
Epinephrine Hydrochloride: A related compound with similar biochemical properties but different physiological effects
Properties
IUPAC Name |
4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-2-methoxyphenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H/i5D2,8D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFPRGQZWKTEON-IJJJTAPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CN)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)OC)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858223 | |
Record name | 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1085333-97-6 | |
Record name | 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]-2-methoxyphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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